“(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine” is a chemical compound that is part of the pyrazole family . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
The synthesis of pyrazole derivatives has been a subject of interest for many researchers . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
The structural properties of the compound such as energy, vibrational frequency, ground state transitions, (1)H and (13)C NMR chemical shifts, NBO analysis and hyperpolarizability were computed by DFT (Density Functional Theory) method and compared with experimental results .
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
The compound (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine is a significant organic molecule characterized by its unique pyrazole ring and amine functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemistry, due to its potential therapeutic applications and utility in synthesizing other chemical entities.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. It is classified as an amine, specifically a primary amine due to the presence of the amino group attached to the phenyl ring.
The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine generally involves:
The molecular structure of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine can be described as follows:
The molecular formula is , and its molecular weight is approximately 216.28 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine can participate in several chemical reactions:
The mechanism of action for (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with biological targets such as enzymes or receptors. In medicinal contexts, it may function as an inhibitor or modulator affecting metabolic pathways relevant to disease processes. The specific interactions depend on the structural modifications made to this compound during derivative synthesis .
Relevant analytical techniques such as infrared spectroscopy (IR) and NMR provide insights into its functional groups and molecular environment .
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine has several notable applications:
Pyrazole-based amines represent a structurally diverse class of compounds that have profoundly impacted modern drug discovery. These molecules combine the versatile pyrazole heterocycle with the functional flexibility of amine groups, creating privileged scaffolds capable of interacting with biological targets through multiple binding modes. The compound (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine exemplifies this strategic hybridization, featuring a benzylamine linker connecting an aromatic system to a 3,5-dimethylpyrazole unit. Such molecular architectures have demonstrated exceptional pharmacokinetic properties and target selectivity across therapeutic areas, making them indispensable in rational drug design [1] [5]. The resurgence of interest in these hybrids stems from their balanced physicochemical properties – they typically exhibit optimal logP values (1-3), sufficient aqueous solubility for bioavailability, and molecular weights that comply with Lipinski's rules for drug-likeness. Additionally, their synthetic accessibility allows for extensive structural diversification, enabling medicinal chemists to fine-tune target affinity and selectivity while minimizing off-target effects [2] [5].
The pyrazole ring system (a five-membered 1,2-diazole) possesses unique electronic characteristics that contribute significantly to its pharmacological relevance. The ring contains two adjacent nitrogen atoms with distinct electronic properties: N1 is "pyrrole-like" (with unshared electrons conjugated in the aromatic system), while N2 is "pyridine-like" (with unshared electrons available for bonding). This dual nature enables pyrazoles to participate in both hydrogen bonding interactions and dipolar contacts with biological targets. Additionally, pyrazoles exhibit prototropic tautomerism, with three possible tautomers in unsubstituted forms and five in monosubstituted derivatives, enhancing their structural adaptability [9].
Table 1: Clinically Approved Pyrazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Pyrazole Substitution Pattern | Primary Therapeutic Use | Molecular Target |
---|---|---|---|
Celecoxib | 1,5-Diaryl-3-trifluoromethyl | Anti-inflammatory | COX-2 |
Pirtobrutinib | Tetra-substituted | Mantle cell lymphoma | Bruton's tyrosine kinase (BTK) |
Rimonabant | 1,3,5-Trisubstituted | Anti-obesity (withdrawn) | Cannabinoid receptor CB1 |
Sildenafil | 1,3-Disubstituted | Erectile dysfunction | PDE5 |
Fipronil | 5-Amino-3-cyano-1-(2,6-Cl₂-4-CF₃) | Insecticide | GABA-A receptor |
Axitinib | Multi-substituted | Renal cell carcinoma | VEGFR |
The 3,5-dimethyl substitution pattern in (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine is particularly advantageous for several reasons. First, the methyl groups provide steric stabilization to the ring system while maintaining metabolic stability. Second, they impart moderate lipophilicity to the heterocycle, facilitating membrane penetration without excessive hydrophobicity. Third, the symmetrical substitution eliminates regiochemical complications during synthesis. Pyrazole-containing compounds have demonstrated diverse biological activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS effects, largely attributable to their ability to interact with enzymes and receptors through hydrogen bonding and π-stacking interactions [1] [2] [5].
The molecular architecture of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine enables multiple synthetic derivatization strategies. The benzylamine group can be converted to amides, ureas, thioureas, or Schiff bases, while the pyrazole nitrogen can undergo alkylation or arylation. Furthermore, the para-substituted phenyl ring provides a planar conjugation system that can engage in extended π-interactions with aromatic residues in binding pockets. This structural versatility has been exploited in developing kinase inhibitors, where the pyrazole often acts as a hinge-binding motif while the benzylamine moiety projects toward solvent-exposed regions or allosteric pockets [1] [7].
Aromatic amines constitute a critical pharmacophoric element in medicinal chemistry due to their multifaceted roles in molecular recognition and ADME optimization. In (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine, the benzylamine group serves as a versatile synthetic handle for structural diversification and a hydrogen bonding participant in target interactions. The amine functionality can form salt bridges with acidic residues (Asp, Glu), hydrogen bonds with backbone carbonyls, and cation-π interactions with aromatic residues – interactions frequently observed in ligand-receptor complexes [3] [8].
Table 2: Functionalization Strategies for Aromatic Amines in Drug Design
Derivative Type | Common Reagents | Biological Applications | Structural Advantages |
---|---|---|---|
Amides | Carboxylic acids, acyl chlorides | Kinase inhibition, antimicrobials | Enhanced metabolic stability |
Ureas/Thioureas | Isocyanates, isothiocyanates | Enzyme inhibition (e.g., kinases) | Additional H-bond donors/acceptors |
Schiff bases | Aldehydes, ketones | Antimicrobial, anticancer agents | Metal chelation capability |
Sulfonamides | Sulfonyl chlorides | Enzyme inhibition (CA, DHFR) | Improved solubility |
Carbamates | Chloroformates | Prodrug strategies, CNS agents | Tunable lipophilicity |
Biologically, aromatic amines undergo complex metabolic processing that influences their pharmacokinetic profiles. While N-acetylation represents a common detoxification pathway, N-hydroxylation followed by conjugation can generate electrophilic nitrenium ions capable of forming DNA adducts – a mechanism implicated in the carcinogenicity of some aromatic amines [3] [6]. However, the benzylamine structure in (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine may offer reduced toxicity risk compared to anilines due to decreased resonance stabilization of potential nitrenium intermediates. This metabolic profile makes benzylamine derivatives particularly attractive for drug development [3] [10].
The conjugation between the pyrazole and phenyl ring creates an extended electron system that influences the compound's electronic distribution and binding capabilities. This electronic communication allows for fine-tuning of the amine's nucleophilicity through substituent effects on the pyrazole ring. In medicinal chemistry applications, aromatic amines frequently serve as key components in Schiff base formation, providing dynamic covalent chemistry opportunities for self-assembling drug delivery systems or stimuli-responsive therapeutic agents. The amine functionality also enables salt formation with pharmaceutical acids (hydrochloride, sulfate), significantly improving aqueous solubility for formulation development [8] [10].
Table 3: Structure-Activity Relationship (SAR) Considerations for Pyrazole-Benzylamine Hybrids
Structural Element | Variation | Impact on Bioactivity | Recommended Optimization |
---|---|---|---|
Pyrazole substitution | 3,5-Dimethyl vs. H | Enhanced metabolic stability | Maintain small alkyl groups |
N1 position | Aryl vs. alkyl substitution | Target specificity modulation | Explore diverse aryl groups |
Benzylamine linker | -CH₂NH₂ vs. -CH₂OH | Hydrogen bonding capacity | Retain primary amine |
Para-substitution pattern | Electron-withdrawing/donating | Amine reactivity and basicity | Neutral substituents preferred |
Molecular planarity | Rotatable bonds reduction | Membrane permeability improvement | Introduce conformational constraints |
The strategic incorporation of both pyrazole and benzylamine moieties creates a synergistic pharmacophore with superior properties compared to either component alone. The pyrazole contributes to target binding through dipole interactions and shape complementarity, while the benzylamine provides synthetic versatility and additional binding interactions. This molecular hybrid approach has yielded compounds with improved target affinity and selectivity profiles across multiple target classes, particularly kinases where the pyrazole often occupies the adenine binding pocket while the benzylamine projects toward specificity-determining regions [1] [7]. As medicinal chemistry continues to explore underexplored chemical space, (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine represents a promising scaffold for developing novel therapeutic agents addressing unmet medical needs.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7